4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

CAS No.: 2097968-42-6

Cat. No.: VC3136639

Molecular Formula: C11H8ClIN2

Molecular Weight: 330.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097968-42-6 |

|---|---|

| Molecular Formula | C11H8ClIN2 |

| Molecular Weight | 330.55 g/mol |

| IUPAC Name | 4-chloro-6-(4-iodophenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |

| Standard InChI Key | WUSAKKHWQGQPFK-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I |

Introduction

Structural Characteristics and Basic Properties

Molecular Structure

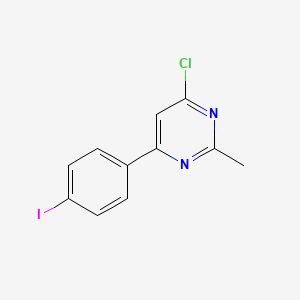

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound's structural uniqueness stems from its specific substitution pattern:

-

A chlorine atom at position 4 of the pyrimidine ring

-

A 4-iodophenyl group (a phenyl ring with an iodine substituent at its para position) at position 6

-

A methyl group at position 2

This arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential biological activities.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine likely exhibits the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₈ClIN₂ |

| Molecular Weight | Approximately 330.55 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Limited solubility in water; better solubility in organic solvents such as ethanol, acetone, and dichloromethane |

| Log P | Estimated 3.8-4.2 (indicating lipophilicity) |

| Melting Point | Estimated 110-140°C (based on similar compounds) |

The presence of both chlorine and iodine atoms creates distinct electron-withdrawing effects, influencing the compound's reactivity. The halogen substituents create areas of electropositivity, making those positions susceptible to nucleophilic attack. Meanwhile, the phenyl ring introduces structural rigidity and potential for π-π interactions in biological systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine would likely involve strategies similar to those used for related pyrimidine derivatives. A potential synthetic pathway might include:

-

Formation of the pyrimidine core structure

-

Introduction of the methyl group at position 2

-

Installation of the chloro substituent at position 4

-

Coupling of the 4-iodophenyl group at position 6

Specific Synthetic Routes

By analyzing the synthesis of similar compounds, we can propose a viable synthetic route:

Pyrimidine Ring Formation

The pyrimidine ring could be constructed through the condensation of an appropriate β-keto ester with an amidine derivative. This approach is similar to the method described for 4-chloro-2,6-dimethyl-pyrimidine synthesis, which uses methyl acetoacetate and acetamidine hydrochloride as starting materials with potassium hydroxide as a base .

Chlorination

The chlorination step would likely involve treatment with phosphorus oxychloride (POCl₃), similar to the procedure described for converting 4-hydroxyl-2,6-dimethyl-pyrimidine to its chlorinated derivative . This reaction typically proceeds under reflux conditions, possibly with the addition of a base such as triethylamine to neutralize the acid generated.

Aryl Coupling

Reactivity Profile

Chemical Reactivity

The reactivity of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine is primarily dictated by its halogenated nature and heterocyclic structure. Key reactivity patterns include:

Nucleophilic Substitution

Structural Comparisons

Comparison with Related Compounds

Understanding the properties of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine can be enhanced by comparing it with structurally related compounds:

This comparative analysis reveals that while these compounds share the basic pyrimidine scaffold, the specific substitution patterns significantly influence their physical, chemical, and potential biological properties.

Structure-Activity Relationships

Key Structural Features

Understanding the structure-activity relationships (SAR) of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine requires analysis of its key structural components:

-

Pyrimidine Core: The basic pharmacophore that can interact with various biological targets, particularly those involving nucleotide binding

-

Chlorine at Position 4: Contributes to electronic properties and serves as a potential leaving group for further modifications

-

4-Iodophenyl at Position 6: Provides structural bulk, potential for π-π interactions, and a reactive site for further functionalization

-

Methyl Group at Position 2: Influences the electronic distribution and potentially provides hydrophobic interactions with biological targets

Predicted Biological Interactions

Based on the analysis of similar compounds, potential biological interactions might include:

-

Hydrogen bonding through the pyrimidine nitrogen atoms

-

Halogen bonding via the chlorine and iodine atoms

-

Hydrophobic interactions through the methyl group and phenyl ring

-

π-stacking interactions via the aromatic systems

These interactions could contribute to binding with various biological targets, including enzymes, receptors, or nucleic acids.

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine would typically involve multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR (CDCl₃) would include:

-

A singlet at approximately δ 2.6-2.8 ppm for the methyl group protons

-

A singlet at approximately δ 7.3-7.5 ppm for the pyrimidine H-5 proton

-

Two doublets in the δ 7.6-8.0 ppm region representing the AA'BB' system of the 4-iodophenyl group

Mass Spectrometry

The compound would exhibit a molecular ion peak at m/z 330 with characteristic isotope patterns due to the presence of chlorine and iodine atoms. Fragmentation patterns would likely include loss of chlorine, iodine, and cleavage of the bond between the pyrimidine and phenyl rings.

Infrared Spectroscopy

Characteristic IR absorptions would include C=N stretching bands from the pyrimidine ring (around 1580-1520 cm⁻¹) and aromatic C=C stretching vibrations (approximately 1600-1400 cm⁻¹).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume